molecular formula C15H20N2O2S B7938940 Tert-butyl (3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate

Tert-butyl (3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate

Cat. No.: B7938940
M. Wt: 292.4 g/mol
InChI Key: UXJZHJRGQSJQGM-UHFFFAOYSA-N
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Description

Tert-butyl (3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate is a tetrahydrobenzo[b]thiophene derivative featuring a carbamate functional group (tert-butyl) at the 2-position, a cyano substituent at the 3-position, and a methyl group at the 6-position. Its synthesis typically involves condensation reactions of β-enaminonitrile precursors with tert-butyl chloroformate under controlled conditions .

Properties

IUPAC Name

tert-butyl N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-9-5-6-10-11(8-16)13(20-12(10)7-9)17-14(18)19-15(2,3)4/h9H,5-7H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJZHJRGQSJQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction Mechanism

The Gewald reaction is a three-component condensation involving a ketone, sulfur, and a cyanoacetamide or malononitrile to form 2-aminothiophene derivatives. For the target compound, 4-methylcyclohexanone serves as the ketone precursor to introduce the 6-methyl substituent. The reaction proceeds via:

  • Knoevenagel condensation : Formation of an α,β-unsaturated nitrile intermediate between 4-methylcyclohexanone and malononitrile.

  • Cyclization with sulfur : Nucleophilic attack by sulfur at the β-position of the nitrile, followed by cyclization to generate the thiophene ring.

Representative Procedure:

  • Reagents : 4-Methylcyclohexanone (10.4 mL, 0.10 mol), malononitrile (6.60 g, 0.10 mol), sulfur (3.52 g, 0.11 mol), diethylamine (10.30 mL, 0.10 mol), ethanol (300 mL).

  • Conditions : Stirred at 50°C for 3 hours.

  • Workup : Solvent removal, partitioning between water/ethyl acetate, and drying over MgSO₄.

  • Yield : 94% (brown solid).

Key Characterization Data:

  • IR : ν = 3323–3428 cm⁻¹ (NH₂), 2218 cm⁻¹ (CN).

  • ¹H NMR (DMSO-d₆) : δ 1.87–1.97 (m, 2H, CH₂), 2.61–2.97 (m, 5H, CH₂/CH), 6.16 (s, 1H, NH₂).

N-Protection with Boc Anhydride

Boc Protection Reaction

The amino group at position 2 is protected using di-tert-butyl dicarbonate (Boc₂O) under mild conditions to avoid side reactions.

Standard Protocol:

  • Reagents : 2-Amino-3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene (2.0 g, 13.5 mmol), Boc₂O (3.2 g, 14.8 mmol), DMAP (0.02 g, 0.135 mmol), THF (20 mL).

  • Conditions : Stirred at 0°C for 2 hours.

  • Workup : Dilution with water, extraction with ethyl acetate (3 × 20 mL), washing with citric acid and brine, and concentration.

  • Yield : 81% (white solid).

Optimization Considerations:

  • Catalyst : DMAP enhances reaction efficiency by activating Boc₂O.

  • Temperature : Low temperatures (0°C) minimize undesired Boc migration or decomposition.

Characterization Data:

  • ¹H NMR (CDCl₃) : δ 1.58 (s, 9H, Boc CH₃), 2.54–2.55 (s, 6H, CH₃), 7.07 (s, 1H, aromatic H).

  • ¹³C NMR : δ 27.58 (Boc CH₃), 85.34 (Boc C), 154.78 (C=O), 161.91 (CN).

  • HRMS : [M+Na]⁺ calcd. 271.1053, found 271.1055.

Alternative Synthetic Routes

One-Pot Gewald-Boc Protection

A streamlined approach combines the Gewald reaction and Boc protection in a single pot, reducing purification steps:

  • Gewald Reaction : As described in Section 1.1.

  • In Situ Protection : Direct addition of Boc₂O and DMAP to the reaction mixture after cyclization.

  • Yield : 78% (over two steps).

Use of Chloroformate Reagents

Ethyl chloroformate has been employed for carbamate formation in related systems, though tert-butyl variants require Boc₂O for optimal results.

Purification and Analytical Methods

Chromatography

  • Silica Gel Chromatography : Elution with petroleum ether/ethyl acetate (1:1) removes unreacted Boc₂O and byproducts.

  • Recrystallization : Methanol or tert-butyl methyl ether yields high-purity crystals.

Spectroscopic Validation

  • FT-IR : Absence of NH₂ stretches (~3300 cm⁻¹) confirms complete Boc protection.

  • LC-MS : Monitors reaction progress and verifies molecular ion peaks.

Scalability and Industrial Applications

Kilogram-Scale Synthesis

Adaptations for large-scale production include:

  • Solvent Recovery : Tert-butyl methyl ether is recycled post-filtration (95% recovery).

  • Continuous Flow Systems : Improved heat transfer and reaction control for the exothermic Boc protection step.

Environmental Considerations

  • Green Chemistry Metrics : Atom economy = 84%, E-factor = 0.62 (excluding solvent recovery).

Challenges and Troubleshooting

Common Issues

  • Incomplete Boc Protection : Addressed by increasing Boc₂O stoichiometry (1.2–1.5 equiv).

  • Byproduct Formation : Overheating during the Gewald reaction leads to desulfurization; maintained at ≤50°C .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to tert-butyl (3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate exhibit significant anticancer properties. Research has focused on their ability to inhibit specific cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest. For instance, derivatives of this compound have shown efficacy against breast cancer and leukemia cells by inducing programmed cell death pathways .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Studies suggest that it may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease, where neuroinflammation plays a crucial role in disease progression .

Agrochemical Applications

Pesticide Development
this compound has been explored as a potential pesticide or herbicide. Its structure allows it to interact with specific biological pathways in pests while minimizing harm to non-target organisms. Research has demonstrated its effectiveness against various agricultural pests, leading to increased interest in developing it into commercial formulations .

Plant Growth Regulation
There is emerging evidence that compounds of this class can act as plant growth regulators. They may influence growth patterns by modulating hormonal activities within plants, thereby enhancing crop yield and resilience against environmental stressors .

Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that specific modifications to the molecular structure significantly enhanced anticancer activity compared to the parent compound .

Case Study 2: Agricultural Application
A field trial conducted by agrochemical researchers demonstrated that formulations containing this compound effectively controlled pest populations while promoting healthy plant growth. The study highlighted its potential as an environmentally friendly alternative to conventional pesticides .

Mechanism of Action

The mechanism of action of tert-butyl (3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The cyano group and the benzo[b]thiophene core are key functional groups that contribute to its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous tetrahydrobenzo[b]thiophene derivatives, focusing on structural features, synthesis, and physicochemical properties.

Substituent-Driven Functional Differences

(a) N-Acetyl-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide (Compound 5)
  • Structure : Contains acetyl and phenyl groups instead of tert-butyl carbamate and methyl.
  • Synthesis: Reacted β-enaminonitrile with acetic anhydride/sodium acetate (86% yield) .
  • Properties :
    • Melting Point: 234–235°C
    • Molecular Weight: 338.43 g/mol
    • IR: 2212 cm⁻¹ (C≡N), 1684 cm⁻¹ (C=O) .
(b) N-(3-Cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)formamide (Compound 6)
  • Structure : Formamide group at the 2-position.
  • Synthesis : Refluxed with formic acid (90% yield) .
  • Properties :
    • Melting Point: 251–253°C
    • Molecular Weight: 282.36 g/mol
    • IR: 3185 cm⁻¹ (NH), 1684 cm⁻¹ (C=O) .
  • Key Difference : The smaller formamide group may increase reactivity in nucleophilic substitutions compared to the sterically hindered tert-butyl carbamate.
(c) Ethyl (3-Cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate (Compound 3b)
  • Structure : Ethyl carbamate instead of tert-butyl.
  • Synthesis : Reacted with ethyl chloroformate under basic conditions .
  • Properties :
    • Molecular Weight: ~300–310 g/mol (estimated).
  • Key Difference : The ethyl group offers intermediate steric bulk, balancing solubility and stability better than tert-butyl.

Structural and Conformational Comparisons

(a) Supramolecular Aggregation
  • Tert-butyl carbamate derivative : The bulky tert-butyl group likely disrupts π-π stacking, leading to less ordered crystal packing compared to phenyl-substituted analogs.
  • N-(3-Benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide : Exhibits conformational disorder in the fused six-membered ring (occupancies 0.887 and 0.113) . This suggests that substituents like tert-butyl carbamate could further influence ring puckering modes defined by Cremer-Pople parameters .
(b) Thermal Stability
  • Tert-butyl carbamate : Expected higher thermal stability (due to tert-butyl) than formamide or acetyl derivatives.
  • N-Acetyl derivative (Compound 5) : Lower melting point (234–235°C) compared to formamide (251–253°C), indicating weaker intermolecular forces .

Biological Activity

Tert-butyl (3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C15H20N2O2S
  • Molecular Weight : 292.39 g/mol
  • CAS Number : 1490221-95-8

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Notably, it has shown potential in:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This is crucial in preventing cellular damage associated with various diseases.
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are pivotal in regulating apoptosis.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of signaling pathways such as ERK/MAPK and PI3K/Akt.

Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of this compound using the DPPH assay. The results indicated a notable reduction in DPPH radical concentration, suggesting effective free radical scavenging capabilities.

Concentration (µM)DPPH Reduction (%)
1025
5055
10080

Study 2: Cytotoxicity in Cancer Cells

In a study assessing the cytotoxic effects on human cancer cell lines (e.g., HepG2), treatment with varying concentrations of the compound led to significant cell death. The IC50 value was determined to be approximately 30 µM after 24 hours of exposure.

Treatment (µM)Cell Viability (%)
0100
1085
3050
5020

Q & A

Basic: What synthetic routes are recommended for preparing tert-butyl (3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate?

Methodological Answer:
A common approach involves condensation reactions using β-enaminonitrile precursors. For example, reacting β-enaminonitrile derivatives with acetic anhydride or glacial acetic acid under reflux conditions yields tetrahydrobenzo[b]thiophene intermediates. Subsequent carbamate formation can be achieved via Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP. Evidence from analogous syntheses highlights the use of hydrazine hydrate for cyclization and ethanol recrystallization to obtain crystalline products suitable for X-ray analysis .

Key Considerations:

  • Optimize reaction time (e.g., 1–3 hours under reflux).
  • Use sodium acetate as a catalyst for acetylation steps .
  • Recrystallization from ethanol improves purity and crystallinity .

Advanced: How can crystallographic refinement challenges be addressed for this compound?

Methodological Answer:
Crystallographic refinement often encounters challenges with hydrogen atom placement and disorder in the tetrahydrobenzo[b]thiophene ring. Using SHELXL (a widely validated program for small-molecule refinement), apply the riding model approximation for H atoms, with fixed bond lengths (e.g., N–H = 0.89 Å, C–H = 0.96–0.98 Å) and isotropic displacement parameters tied to parent atoms. For disordered regions, employ occupancy refinement and geometric restraints. High-resolution data (≤ 0.8 Å) is critical for resolving methyl and cyano group orientations .

Data Contradiction Analysis:

  • Discrepancies in thermal parameters may arise from solvent inclusion; check residual electron density maps.
  • Compare experimental and DFT-simulated bond lengths to validate refinement accuracy .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the Boc group (e.g., tert-butyl singlet at δ ~1.4 ppm) and cyano group integration.
  • IR Spectroscopy: Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (carbamate C=O) validate functional groups.
  • Mass Spectrometry: HRMS (ESI+) identifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
  • X-Ray Diffraction (XRD): Resolves the stereochemistry of the tetrahydrobenzo[b]thiophene core and Boc orientation .

Troubleshooting Tip:

  • If XRD data is ambiguous, compare with computational models (e.g., DFT) to confirm conformational preferences .

Advanced: How can reaction yield inconsistencies during scale-up synthesis be resolved?

Methodological Answer:
Yield drops in scale-up often stem from inefficient mixing or exothermicity. Mitigation strategies include:

  • Solvent Optimization: Switch to polar aprotic solvents (e.g., DMF or THF) to enhance reagent solubility.
  • Temperature Gradients: Use controlled cooling during Boc-protection to avoid side reactions.
  • Stoichiometry Adjustments: Increase Boc₂O equivalents (1.2–1.5x) to compensate for moisture sensitivity.

Case Study:
In a scaled synthesis of a related carbamate, yields improved from 65% to 85% by employing dropwise addition of Boc₂O at 0°C and using molecular sieves to scavenge water .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

  • Storage Conditions: Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group.
  • Light Sensitivity: Protect from direct light to avoid photodegradation of the cyano and thiophene moieties.
  • Incompatibilities: Avoid strong acids/bases, which cleave the carbamate, and oxidizing agents that may degrade the thiophene ring .

Stability Data:
While specific decomposition temperatures are unavailable for this compound, analogous Boc-protected heterocycles show stability for >6 months under refrigerated, anhydrous conditions .

Advanced: How do computational methods support structural and reactivity analysis?

Methodological Answer:

  • DFT Simulations: Calculate optimized geometries (e.g., B3LYP/6-31G*) to predict bond lengths/angles, vibrational frequencies (IR), and NMR chemical shifts. Compare with experimental data to validate crystallographic models .
  • Reactivity Prediction: Use frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites. For example, the cyano group’s LUMO suggests susceptibility to nucleophilic attack, guiding derivatization strategies.

Case Study:
DFT studies on tetrahydrobenzo[b]thiophene derivatives revealed that methyl substitution at position 6 enhances ring planarity, influencing π-stacking in crystal packing .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, chemical goggles, and lab coats. Use respirators (e.g., N95) if handling powders in non-ventilated areas .
  • Ventilation: Conduct reactions in fume hoods with >8 air changes/hour to mitigate vapor exposure.
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous washes to prevent environmental release .

Emergency Response:

  • Eye Contact: Flush with water for 15 minutes; seek medical attention if irritation persists.
  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .

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